molecular formula C20H26N4O4S B2877971 N-(4-((3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)sulfonyl)-3-methylphenyl)acetamide CAS No. 2097894-21-6

N-(4-((3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)sulfonyl)-3-methylphenyl)acetamide

Cat. No.: B2877971
CAS No.: 2097894-21-6
M. Wt: 418.51
InChI Key: UWLJNYAXFGIAEV-UHFFFAOYSA-N
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Description

N-(4-((3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)sulfonyl)-3-methylphenyl)acetamide is a complex organic compound featuring a pyrimidine ring, a piperidine ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)sulfonyl)-3-methylphenyl)acetamide typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate aldehydes and amines under acidic or basic conditions.

    Attachment of the Piperidine Ring: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine derivatives and suitable leaving groups.

    Sulfonylation: The sulfonyl group is added through sulfonyl chloride intermediates under basic conditions.

    Final Coupling: The final step involves coupling the sulfonylated intermediate with the pyrimidine derivative, typically using coupling agents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrimidine ring, forming corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: The aromatic rings and the piperidine ring can undergo electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of sulfides or thiols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, the compound has shown potential in modulating various biological pathways, making it a candidate for drug development. It can interact with enzymes and receptors, influencing cellular processes.

Medicine

In medicine, the compound is being investigated for its therapeutic potential. It may serve as a lead compound for developing drugs targeting specific diseases, such as cancer or inflammatory conditions.

Industry

Industrially, the compound can be used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of N-(4-((3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)sulfonyl)-3-methylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-((3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)sulfonyl)-3,5-dimethylphenyl)acetamide
  • N-(4-((3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)sulfonyl)-3-chlorophenyl)acetamide

Uniqueness

Compared to similar compounds, N-(4-((3-((4,6-dimethylpyrimidin-2-yl)oxy)piperidin-1-yl)sulfonyl)-3-methylphenyl)acetamide exhibits unique properties due to the specific positioning of its functional groups. This can result in different biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

IUPAC Name

N-[4-[3-(4,6-dimethylpyrimidin-2-yl)oxypiperidin-1-yl]sulfonyl-3-methylphenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O4S/c1-13-10-17(23-16(4)25)7-8-19(13)29(26,27)24-9-5-6-18(12-24)28-20-21-14(2)11-15(3)22-20/h7-8,10-11,18H,5-6,9,12H2,1-4H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWLJNYAXFGIAEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC2CCCN(C2)S(=O)(=O)C3=C(C=C(C=C3)NC(=O)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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